This compound is classified as an organic compound and more specifically as a nitrile derivative. Nitriles are known for their utility in organic synthesis and medicinal chemistry, often serving as intermediates in the synthesis of various bioactive compounds.
The synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile can be achieved through several methods, with one common approach involving the reaction of 4-methylpiperazine with an appropriate acylating agent followed by nitrilation.
The molecular structure of 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile features:
The compound's geometry allows for potential interactions with biological targets, making it relevant in medicinal chemistry.
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile largely depends on its interactions with biological targets:
Studies have indicated that similar piperazine derivatives exhibit significant activity against various biological targets, suggesting that this compound may have therapeutic potential.
The physical and chemical properties of 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile include:
These properties make it amenable for use in various chemical reactions and applications within medicinal chemistry.
3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile has potential applications in several areas:
The compound’s systematic IUPAC name, 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile, precisely defines its atomic connectivity: a methyl-substituted piperazine linked via an amide bond to a β-cyanoethyl moiety. Key identifiers include:
Table 1: Structural Identifiers of 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 15029-34-2 |
| Molecular Weight | 167.21 g/mol |
| SMILES | CN1CCN(CC1)C(=O)CC#N |
| InChI | InChI=1S/C8H13N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2,4-7H2,1H3 |
The piperazine ring adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain. The carbonyl group adjacent to the nitrile exhibits partial double-bond character, creating a planar configuration that influences molecular polarity and hydrogen-bonding capacity. Predicted Collision Cross Section (CCS) values for adducts—such as 132.8 Ų for [M+H]⁺—highlight its moderate polarity, which correlates with membrane permeability in drug-like molecules [1].
Piperazine derivatives emerged prominently in medicinal chemistry during the mid-20th century, valued for their synthetic versatility and ability to modulate pharmacokinetic properties. As a subclass of nitrogen heterocycles, piperazines constitute 59% of U.S. FDA-approved drugs containing nitrogen heterocycles, underscoring their therapeutic indispensability [7]. The structural evolution of 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile reflects broader trends in heterocyclic synthesis, where:
This compound’s design aligns with the "magic methyl" effect in drug discovery, where methyl groups strategically mitigate metabolism or enhance target affinity. Its synthesis leverages classic amide coupling between 4-methylpiperazine and cyanoacetyl chloride—a testament to established methods in heterocyclic chemistry [7].
The integration of the 4-methylpiperazine moiety confers balanced basicity and solubility, while the nitrile group serves as a versatile pharmacophore or synthetic handle. This dual functionality enables three key applications:
Table 2: Physicochemical and Synthetic Properties
| Property | Value/Characteristic |
|---|---|
| Purity (Commercial) | 95–98% |
| Physical State | Solid (crystalline) |
| Synthetic Accessibility | High (2-step synthesis from precursors) |
| Key Reactivity | Nucleophilic acyl substitution, nitrile hydrolysis |
Commercial availability at high purity (≥95%) supports its utility as a building block for antirheumatic and anticancer agents. The electron-withdrawing nitrile group adjacent to the carbonyl activates the amide toward nucleophilic displacement, enabling efficient derivatization—a feature exploited in combinatorial libraries targeting G-protein-coupled receptors and epigenetic enzymes [5] [6].
CAS No.: 2134602-45-0
CAS No.: 77-16-7
CAS No.: 486455-65-6
CAS No.:
CAS No.: 12382-36-4